N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-({[(4-fluorophenyl)methyl]carbamoyl}amino)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H21FN4O3 and its molecular weight is 408.433. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Properties
The study of the solid-state tautomeric structure and invariom refinement of similar molecules has provided insights into their electron distribution, hydrogen bonding, and electrostatic properties. For example, research on a potent HIV integrase inhibitor highlighted the molecule's conformation, tautomeric structure, and intramolecular hydrogen bonds, which play a crucial role in its bioactivity (Bacsa et al., 2013). These studies are fundamental in understanding the interaction mechanisms of similar compounds with biological targets.
Synthesis and Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine have been synthesized and tested for antimicrobial activity, showing promising results against various bacterial and fungal strains. The presence of a fluorine atom significantly enhances the antimicrobial activity of these compounds (Desai et al., 2013). This research demonstrates the potential of fluorinated compounds in developing new antimicrobial agents.
Antitumor Activity
The synthesis and evaluation of compounds for antitumor activity is another crucial application. For instance, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and found to inhibit the proliferation of some cancer cell lines, indicating its potential as an antitumor agent (Hao et al., 2017).
Metabolism and Disposition Studies
Studies on the metabolism and disposition of similar compounds provide essential insights into their pharmacokinetic profiles. For example, research on potent HIV integrase inhibitors using 19F-NMR spectroscopy has contributed to understanding the metabolic fate and excretion balance in animal models, which is vital for drug development processes (Monteagudo et al., 2007).
Heterocyclic Chemistry
The synthesis of novel heterocyclic compounds from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the versatility of hydrazine derivatives in medicinal chemistry. These compounds, including various pyrazole and pyrazolopyrimidine derivatives, show significant antimicrobial properties, underscoring the importance of structural modification in drug discovery (Bayrak et al., 2009).
Mechanism of Action
Mode of Action
Its structural features suggest it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Biochemical Pathways
Given the lack of information on its primary targets and mode of action, it is challenging to predict the exact pathways it may influence .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-15-2-4-17(5-3-15)13-27-14-18(8-11-20(27)28)21(29)25-26-22(30)24-12-16-6-9-19(23)10-7-16/h2-11,14H,12-13H2,1H3,(H,25,29)(H2,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRSGBGAWXPKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.